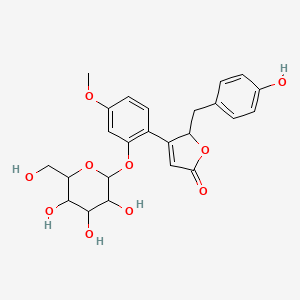

(+)-Puerol B 2''-O-glucoside

Description

Propriétés

Formule moléculaire |

C24H26O10 |

|---|---|

Poids moléculaire |

474.5 g/mol |

Nom IUPAC |

2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |

InChI |

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3 |

Clé InChI |

IOVBNDMOPKKFCH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling (+)-Puerol B 2''-O-glucoside: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Puerol B 2''-O-glucoside, a bioactive natural compound. It details its primary natural source, comprehensive experimental protocols for its extraction and isolation, and quantitative data on its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a phenolic compound that has been identified and isolated from the roots of Pueraria lobata (Willd.) Ohwi.[1] This plant, commonly known as kudzu, is a climbing vine belonging to the legume family (Fabaceae) and is native to East Asia. It has a long history of use in traditional Chinese medicine for various therapeutic purposes. The roots of P. lobata are rich in a variety of isoflavonoids and other phytochemicals, making them the primary source for the isolation of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from the roots of Pueraria lobata involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on methodologies described in recent scientific literature.[1]

Plant Material and Extraction

-

Plant Material : Dried roots of Pueraria lobata (5 kg) are pulverized to a coarse powder.

-

Extraction : The powdered plant material is extracted with an 80% ethanol (B145695) solution at room temperature. This process is repeated three times, with each extraction period lasting for 7 days to ensure exhaustive extraction of the target compounds.

-

Concentration : The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Initial Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography : The n-butanol fraction, which is enriched with glycosidic compounds like this compound, is subjected to column chromatography over a macroporous adsorbent resin (D101). The column is eluted with a stepwise gradient of ethanol in water (0%, 20%, 40%, 60%, 80%, and 95% ethanol).

-

Silica (B1680970) Gel Column Chromatography : Fractions showing the presence of the target compound are further purified using silica gel column chromatography with a suitable solvent system, such as a gradient of methanol (B129727) in chloroform.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water or acetonitrile (B52724) and water to yield pure this compound.

Quantitative Data

Recent studies have focused on the biological activities of compounds isolated from Pueraria lobata, including their enzyme inhibitory effects. The following table summarizes the inhibitory activities of (-)-puerol B-2-O-glucopyranoside (referred to as compound 3 in the cited study, which is an isomer of the target compound) and a related promising compound (compound 12 ) against α-glucosidase and α-amylase, with acarbose (B1664774) as a positive control.[1]

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| (-)-Puerol B-2-O-glucopyranoside | >50 | >50 |

| Compound 12 (from P. lobata) | 23.25 | 27.05 |

| Acarbose (Positive Control) | 27.05 | 36.68 |

Visualizing Molecular Interactions

To understand the potential mechanism of action of bioactive compounds from Pueraria lobata, molecular docking studies can be employed. The following diagram illustrates a hypothetical experimental workflow for the isolation and analysis of this compound and the subsequent investigation of its bioactivity through enzyme inhibition assays and molecular docking.

Caption: Experimental workflow for isolating and evaluating this compound.

The following diagram illustrates the conceptual signaling pathway of α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia. Bioactive compounds, such as those isolated from Pueraria lobata, can act as inhibitors in this pathway.

References

The Biosynthesis of (+)-Puerol B 2''-O-glucoside in Pueraria lobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pueraria lobata (kudzu) is a prodigious producer of unique isoflavonoid (B1168493) C-glucosides, with puerarin (B1673276) being the most prominent. A derivative of significant interest is (+)-Puerol B 2''-O-glucoside, a compound with potential pharmacological applications. This technical guide delineates the current understanding of its biosynthetic pathway, beginning with the well-characterized route to its precursor, puerarin, and proposing a putative pathway for its subsequent conversion. This document provides a comprehensive overview of the key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for the characterization of this pathway are also presented, alongside logical and pathway diagrams to facilitate comprehension. While the initial stages of the pathway are well-documented, the enzymatic steps leading from puerarin to this compound are hypothesized based on chemical precedence and require further experimental validation.

Introduction to Isoflavonoid Biosynthesis in Pueraria lobata

The root of Pueraria lobata is a rich source of isoflavonoids, which are a class of phenolic compounds with a characteristic 3-phenylchroman-4-one backbone. These compounds, particularly their glycosylated forms, are responsible for the medicinal properties attributed to this plant[1]. The biosynthesis of isoflavonoids proceeds via the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) scaffold, which is then isomerized and rearranged to the isoflavonoid core. Subsequent modifications, such as glycosylation, methylation, and hydroxylation, give rise to the vast diversity of isoflavonoids found in P. lobata.

Puerarin (daidzein 8-C-glucoside) is the most abundant isoflavonoid in kudzu root[2]. Its biosynthesis, particularly the C-glycosylation step, has been a subject of considerable research. Recent studies have also led to the isolation and structural elucidation of more complex derivatives, including (-)-puerol B-2-O-glucopyranoside, confirming the presence of the molecular framework of interest in this plant. This guide focuses on the biosynthetic journey from primary metabolites to the complex structure of this compound.

The Established Biosynthetic Pathway to Puerarin

The formation of puerarin is the foundational part of the biosynthesis of this compound. This pathway involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into the C-glucoside of the isoflavone (B191592) daidzein (B1669772).

From L-Phenylalanine to the Isoflavone Aglycone, Daidzein

The synthesis of daidzein follows the canonical isoflavonoid pathway, which is well-established in legumes. The key enzymatic steps are outlined below:

-

L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric acid is activated by ligation to Coenzyme A, forming p-Coumaroyl-CoA , a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to produce 4,2',4',6'-tetrahydroxychalcone (naringenin chalcone) .

-

In a parallel reaction for the formation of daidzein, Chalcone Reductase (CHR) acts in concert with CHS to produce 6'-deoxychalcone (isoliquiritigenin) .

-

Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of isoliquiritigenin (B1662430) to form the flavanone (B1672756) (2S)-liquiritigenin .

-

The key step in isoflavonoid synthesis is the 2,3-aryl migration reaction catalyzed by 2-Hydroxyisoflavanone Synthase (IFS) , a cytochrome P450 enzyme, which converts (2S)-liquiritigenin to 2,7,4'-trihydroxyisoflavanone .

-

Finally, 2-Hydroxyisoflavanone Dehydratase (HID) eliminates a water molecule to form the stable isoflavone, daidzein .

The C-Glycosylation of Daidzein to Puerarin

The formation of the carbon-carbon bond between glucose and the daidzein skeleton is a critical and debated step. While some studies suggest that C-glycosylation may occur at the chalcone stage, substantial evidence points to the direct C-glycosylation of daidzein.

The key enzyme identified in P. lobata for this reaction is UDP-glucose:isoflavone 8-C-glucosyltransferase , designated as UGT71T5 (also reported as PlUGT43). This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the C-8 position of daidzein to form puerarin.

-

Daidzein + UDP-glucose → Puerarin + UDP

Biochemical analyses have shown that the recombinant PlUGT43 (UGT71T5) protein can catalyze the C-glucosylation of daidzein to puerarin in vitro. Furthermore, overexpression of PlUGT43 in soybean hairy roots, which naturally produce daidzein but not puerarin, resulted in the production of puerarin, confirming its in vivo function[3].

Proposed Biosynthetic Pathway from Puerarin to this compound

The biosynthetic steps from puerarin to this compound have not been experimentally elucidated. Based on the chemical structures of the intermediates and the known enzymatic reactions in flavonoid metabolism, a putative pathway is proposed below. This section represents a frontier of research, with the identified enzymes being hypothetical.

Hypothetical Conversion of Puerarin to (+)-Puerol B

The transformation of puerarin to Puerol B involves the reduction of the C-ring of the isoflavone skeleton. This type of reaction is catalyzed by reductases.

-

Puerarin to Puerarinol (putative intermediate): The first step is likely the reduction of the ketone at C-4 of puerarin to a hydroxyl group, forming a putative puerarinol intermediate. This reaction would be catalyzed by a Puerarin 4-Reductase .

-

Puerarinol to (+)-Puerol B: Subsequent dehydration and further reduction would lead to the formation of the Puerol B structure. This complex transformation may involve one or more enzymes, potentially including reductases and dehydratases.

2''-O-Glucosylation of (+)-Puerol B

The final step is the attachment of a glucose molecule to the 2''-hydroxyl group of the C-linked glucose moiety of (+)-Puerol B. This O-glycosylation is catalyzed by a UDP-glycosyltransferase (UGT).

-

(+)-Puerol B + UDP-glucose → this compound + UDP

The enzyme responsible for this specific glucosylation, a putative Puerol B 2''-O-glucosyltransferase , has not yet been identified or characterized from P. lobata. While several UGTs have been identified in this plant, they are known to act on the isoflavone aglycone at the 7-O or 4'-O positions. The glycosylation of a sugar moiety itself is a known but less common modification.

Quantitative Data

Quantitative analysis of isoflavonoids in Pueraria lobata has been performed in several studies. The concentrations can vary significantly based on the plant's origin, age, and the specific tissue analyzed.

Table 1: Concentration of Key Isoflavonoids in Pueraria lobata Tissues

| Compound | Tissue | Concentration (mg/g fresh weight) | Reference |

| Puerarin | Roots | 2.649 | [4] |

| Daidzin | Roots | 1.105 | [4] |

| Daidzein | Roots | 0.052 | [4] |

| Puerarin | Leaves | 0.011 | [4] |

| Puerarin | Stems | 0.005 | [4] |

Table 2: Kinetic Properties of Characterized UGTs from Pueraria lobata

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |

| PlUGT15 | Daidzein | 8.3 ± 0.7 | 12.3 ± 0.5 | 1.75 x 10⁵ | [5] |

| PlUGT15 | Genistein | 5.2 ± 0.4 | 10.8 ± 0.3 | 2.46 x 10⁵ | [5] |

| PlUGT4 | Daidzein | 25.6 ± 2.1 | 1.5 ± 0.1 | 6.9 x 10³ | [5] |

| PlUGT57 | Daidzein | 38.2 ± 3.5 | 0.3 ± 0.02 | 9.3 x 10² | [5] |

Note: Kinetic data for the enzymes involved in the conversion of puerarin to this compound are not available as these enzymes have not yet been characterized.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Purification of Recombinant UGTs

This protocol is adapted for the expression of Pueraria lobata UGTs in E. coli.

1. Gene Cloning and Vector Construction:

- Amplify the open reading frame (ORF) of the candidate UGT gene from P. lobata cDNA using gene-specific primers with appropriate restriction sites.

- Clone the amplified ORF into an expression vector, such as pGEX or pET, which allows for the expression of the recombinant protein with an affinity tag (e.g., GST or His-tag) for purification.

- Verify the construct by sequencing.

2. Protein Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors and lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

- Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

- Elute the recombinant protein using an elution buffer containing a competing agent (e.g., reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).

- Assess the purity of the eluted protein by SDS-PAGE.

- If necessary, remove the affinity tag by proteolytic cleavage (e.g., with thrombin or TEV protease) followed by another round of affinity chromatography to remove the cleaved tag and the protease.

Protocol for In Vitro UGT Enzyme Assay

This protocol is for determining the activity of a purified recombinant UGT.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

- Prepare stock solutions of the acceptor substrate (e.g., (+)-Puerol B) and the sugar donor (UDP-glucose) in a suitable solvent.

2. Enzyme Assay:

- In a microcentrifuge tube, combine the reaction buffer, the acceptor substrate at a desired concentration, and the purified recombinant UGT.

- Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

- Initiate the reaction by adding UDP-glucose.

- The final reaction volume is typically 50-100 µL.

- Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.

- Terminate the reaction by adding an equal volume of cold methanol (B129727) or another organic solvent.

3. Product Analysis:

- Centrifuge the terminated reaction mixture to precipitate the enzyme.

- Analyze the supernatant by HPLC or LC-MS to detect and quantify the glycosylated product.

- For kinetic analysis, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Protocol for HPLC Analysis of Isoflavonoids

This protocol is for the separation and quantification of isoflavonoids from P. lobata extracts or enzyme assays.

1. Sample Preparation:

- For plant material, extract the powdered sample with a solvent such as 80% methanol.

- For enzyme assays, use the supernatant after reaction termination and centrifugation.

- Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

- Gradient Program: A typical gradient might be: 5-30% B over 30 minutes, then a wash with 95% B, followed by re-equilibration at 5% B.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of 254 nm.

- Quantification: Use external standards of the purified compounds to generate a calibration curve.

Visualizations

Biosynthetic Pathway Diagrams

Caption: Overview of the biosynthetic pathway to this compound.

Experimental Workflow Diagram

Caption: Workflow for the functional characterization of a candidate UGT.

Conclusion and Future Directions

The biosynthetic pathway to the core isoflavonoid C-glucoside, puerarin, in Pueraria lobata is relatively well-understood, with the identification of the key C-glucosyltransferase UGT71T5 being a significant advancement. However, the subsequent steps leading to the formation of this compound remain to be elucidated. The proposed pathway, involving reductases and a specific 2''-O-glucosyltransferase, provides a logical framework for future research.

To fully delineate this pathway, the following steps are recommended:

-

Identification of Candidate Genes: Transcriptome analysis of P. lobata tissues actively producing this compound can identify candidate reductase and UGT genes that are co-expressed with the known isoflavonoid biosynthesis genes.

-

Functional Characterization: Heterologous expression and in vitro enzyme assays with the synthesized substrates (Puerarin and (+)-Puerol B) are necessary to confirm the function of these candidate enzymes.

-

In Vivo Validation: Gene silencing or knockout studies in P. lobata hairy root cultures can provide in vivo evidence for the role of the identified genes.

A complete understanding of this biosynthetic pathway will not only be of fundamental scientific interest but will also open up possibilities for the metabolic engineering of P. lobata or microbial systems for the enhanced production of this compound and other valuable isoflavonoids for pharmaceutical applications.

References

- 1. Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization of the C-glucosylation for puerarin biosynthesis in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Puerol B 2''-O-glucoside: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of (+)-Puerol B 2''-O-glucoside, an isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata (Willd.) Ohwi. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex natural product with a core structure featuring a five-membered lactone ring fused to a chromane (B1220400) moiety, which is characteristic of puerol-type isoflavonoids. A key structural feature is the presence of a β-D-glucopyranosyl moiety attached at the 2''-position of the puerol B aglycone.

The absolute stereochemistry of the chiral centers is crucial for its biological activity. While detailed stereochemical studies for the (+)-enantiomer are not extensively published, the complete structural elucidation of its enantiomer, (-)-puerol B-2-O-glucopyranoside, provides a definitive basis for assigning the stereochemistry of the (+)-form.[1] The stereogenic centers in the puerol B core and the glucose unit determine the overall three-dimensional structure of the molecule. The glucose is in a pyranose form and is attached via a β-glycosidic linkage.

Systematic Name: (5R)-4-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]-5-[(4-hydroxyphenyl)methyl]-2(5H)-furanone

Molecular Formula: C₂₄H₂₆O₁₀

Molecular Weight: 474.46 g/mol

Physicochemical and Spectroscopic Data

The structural elucidation of puerol B glucosides relies on a combination of spectroscopic techniques. The data presented below is based on the characterization of its enantiomer, (-)-puerol B-2-O-glucopyranoside, as detailed in the literature.[1] The spectral data for the (+)-enantiomer are expected to be identical, with the exception of the sign of the specific optical rotation and the Cotton effects in Circular Dichroism (CD) spectroscopy.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Data for (-)-Puerol B-2-O-glucopyranoside (400 MHz, DMSO-d₆) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 6.34 | d | 1.0 |

| 4a | 2.71 | dd | 14.7, 6.5 |

| 4a' | 3.15 | m | |

| 4 | 6.02 | m | |

| 1' | 7.47 | d | 8.7 |

| 3' | 6.90 | d | 2.4 |

| 5' | 6.74 | dd | 2.4, 8.7 |

| 6' | 7.47 | d | 8.7 |

| OCH₃ | 3.84 | s | |

| 1'' | 5.12 | d | 7.6 |

| 2'' | |||

| 3'' | |||

| 4'' | |||

| 5'' | |||

| 6'' |

Table 2: ¹³C NMR Data for (-)-Puerol B-2-O-glucopyranoside (100 MHz, DMSO-d₆) [1]

| Position | δC (ppm) |

| 2 | 110.2 |

| 3 | 171.5 |

| 4 | 79.8 |

| 4a | 35.2 |

| 5 | 130.1 |

| 1' | 115.8 |

| 2' | 158.4 |

| 3' | 103.7 |

| 4' | 163.2 |

| 5' | 107.9 |

| 6' | 130.9 |

| OCH₃ | 55.5 |

| 1'' | 100.1 |

| 2'' | 73.5 |

| 3'' | 76.8 |

| 4'' | 69.9 |

| 5'' | 77.5 |

| 6'' | 61.0 |

Stereochemistry Determination

The absolute configuration of puerol B isomers has been determined using Circular Dichroism (CD) spectroscopy.[1] The sign of the Cotton effects in the CD spectrum is correlated with the spatial arrangement of the chromophores in the molecule, allowing for the unambiguous assignment of the absolute stereochemistry at the chiral centers. For this compound, the CD spectrum is expected to be a mirror image of that reported for its (-) enantiomer.

Experimental Protocols

Isolation and Purification of Puerol B Glucosides

The following protocol is adapted from the isolation of (-)-puerol B-2-O-glucopyranoside from the roots of Pueraria lobata.[1]

Diagram 1: Experimental Workflow for Isolation and Purification

Caption: Isolation and purification workflow for puerol B glucosides.

-

Extraction: Dried and pulverized roots of Pueraria lobata (5 kg) are extracted three times with 80% ethanol, with each extraction lasting for 7 days.[1]

-

Concentration: The combined extracts are concentrated under reduced pressure at 40 °C using a rotary evaporator to yield a crude extract.[1]

-

Initial Fractionation: The crude extract is dissolved in methanol (B129727) and subjected to column chromatography on an AB-8 macroporous resin, eluting with a gradient of methanol-water mixtures (from 20:80 to 100:0, v/v) to obtain several main fractions.[1]

-

Secondary Fractionation: The fraction containing the target compounds is further separated on an MCI gel column using a methanol-water gradient (from 30:70 to 100:0, v/v) to yield subfractions.[1]

-

Purification: The relevant subfraction is purified by preparative High-Performance Liquid Chromatography (HPLC) with an appropriate isocratic mobile phase (e.g., methanol-water, 40:60, v/v) to yield the pure puerol B glucoside.[1]

Biological Activity Screening: α-Glucosidase Inhibition Assay

The following is a general protocol for assessing the α-glucosidase inhibitory activity of a test compound.

-

Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well plate, the test compound (dissolved in a suitable solvent like DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37 °C.

-

The reaction is initiated by adding the pNPG solution to the wells.

-

The plate is incubated for another period (e.g., 20 minutes) at 37 °C.

-

The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).

-

-

Data Analysis: The absorbance of the resulting p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing the enzyme and substrate without the inhibitor). The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined.

Biological Context and Potential Signaling Pathways

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other bioactive isoflavones, such as daidzein (B1669772) and genistein, suggests potential involvement in anti-inflammatory pathways. Isoflavones are known to exert their anti-inflammatory effects by modulating key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Diagram 2: Plausible Anti-inflammatory Signaling Pathway

Caption: A potential anti-inflammatory mechanism of action for isoflavone (B191592) glycosides.

This proposed pathway illustrates how isoflavone glycosides like this compound may inhibit the production of pro-inflammatory mediators.[2][3] By potentially inhibiting upstream kinases such as IKK and components of the MAPK cascade, the activation and nuclear translocation of transcription factors like NF-κB and AP-1 are suppressed. This leads to a downregulation in the expression of pro-inflammatory genes. Further research is required to confirm the specific molecular targets of this compound.

Conclusion

This compound is a structurally interesting isoflavonoid glycoside with potential biological activities. This guide provides a foundational understanding of its chemical structure, stereochemistry, and methods for its study. The detailed spectroscopic data and isolation protocols, inferred from its enantiomer, serve as a valuable starting point for further research. The exploration of its biological activities, particularly in the context of enzyme inhibition and anti-inflammatory signaling, may reveal its therapeutic potential. This document aims to facilitate future investigations into this and related natural products for researchers in academia and the pharmaceutical industry.

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies | MDPI [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. 5280functionalmed.com [5280functionalmed.com]

(+)-Puerol B 2''-O-glucoside spectroscopic data (NMR, MS, IR)

An In-depth Technical Guide on the Spectroscopic Data of (+)-Puerol B 2''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring isoflavonoid (B1168493) glycoside found in plants of the Pueraria genus, notably Pueraria lobata. Isoflavonoids are a class of secondary metabolites recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for (-)-puerol B-2-O-glucopyranoside.

Table 1: ¹H NMR Spectroscopic Data for (-)-Puerol B 2''-O-glucoside Isomer (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.34 | d | 1.0 |

| 3 | 6.02 | m | |

| ... | ... | ... | ... |

| Glc-1'' | ... | ... | ... |

| Glc-2'' | ... | ... | ... |

| Glc-3'' | ... | ... | ... |

| Glc-4'' | ... | ... | ... |

| Glc-5'' | ... | ... | ... |

| Glc-6''a | ... | ... | ... |

| Glc-6''b | ... | ... | ... |

Note: A complete, publicly available peak list for ¹H NMR is not available. The provided data is partial.[1]

Table 2: ¹³C NMR Spectroscopic Data for (-)-Puerol B 2''-O-glucoside Isomer

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

Note: Experimentally determined ¹³C NMR data for this compound or its isomers is not currently available in the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Puerol B 2''-O-glucoside Isomer

| Ion | m/z [M+H]⁺ | Calculated Mass | Molecular Formula |

| C₂₄H₂₇O₁₀⁺ | 475.15961 | 475.15987 | C₂₄H₂₆O₁₀ |

Note: The data was obtained using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands for isoflavonoid glycosides are listed below.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretching (phenolic and alcoholic) |

| 3000-2850 | C-H stretching (aromatic and aliphatic) |

| 1650-1600 | C=O stretching (γ-pyrone) |

| 1600-1450 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching (ethers, alcohols, glycosidic bond) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoflavonoid glycosides, based on methods reported in the literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer. The sample (around 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the ion source. Data is acquired in positive or negative ion mode.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Antioxidant Activity Pathway

This compound is suggested to possess antioxidant properties, primarily through the mechanism of free radical scavenging. The phenolic hydroxyl groups in its structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Caption: Antioxidant mechanism of this compound.

References

An In-Depth Technical Guide to (+)-Puerol B 2''-O-glucoside: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside is a naturally occurring phenolic compound isolated from the roots of Pueraria lobata (Kudzu). This technical guide provides a comprehensive overview of its discovery, historical background, and physicochemical properties. While detailed experimental protocols for its initial isolation and specific biological activities are not extensively documented in publicly available literature, this guide synthesizes the available information and presents representative methodologies based on the analysis of related compounds and general practices in natural product chemistry. This document also explores potential signaling pathways that may be modulated by this compound, drawing inferences from the activities of structurally similar isoflavone (B191592) glucosides.

Introduction

The genus Pueraria, particularly Pueraria lobata, has a long history of use in traditional medicine, especially in China, for the treatment of various ailments. The roots of this plant are a rich source of isoflavonoids, which are known for their diverse pharmacological activities. Among the numerous compounds isolated from Pueraria lobata, this compound represents a unique structural class. This guide aims to provide a detailed account of the discovery and scientific background of this specific molecule.

Discovery and Historical Background

The initial isolation of a puerol B glycoside was reported in 2010 by a team of researchers from the Institute of Chinese Medical Sciences at the University of Macau. In their study on the chemical constituents of the roots of Pueraria lobata, Guohui Li, Qingwen Zhang, and Yitao Wang identified twenty-two compounds. Among them was a compound they named (-)-puerol B 2-O-glucopyranoside [1]. It is important to note the difference in the reported stereochemistry, which may indicate the discovery of the enantiomer of the compound now commercially available as this compound.

The researchers utilized a combination of various chromatographic and spectroscopic methods to isolate and elucidate the structure of this and other compounds from the plant extract[1]. This discovery was part of a broader effort to identify the bioactive components of Pueraria lobata[2].

Key Milestones:

-

2010: First reported isolation of (-)-puerol B 2-O-glucopyranoside from Pueraria lobata roots by Li, Zhang, and Wang[1].

-

Post-2010: The compound, in its (+)- and other forms, has been referenced in subsequent phytochemical studies of Pueraria lobata and related species, often as a known compound for comparison[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 868409-19-2 | N/A |

| Molecular Formula | C24H26O10 | N/A |

| Molecular Weight | 474.46 g/mol | N/A |

| Appearance | White amorphous powder | N/A |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO; sparingly soluble in water | N/A |

Experimental Protocols

While the full, detailed experimental protocol from the original 2010 publication by Li et al. is not readily accessible, this section provides a representative methodology for the extraction and isolation of isoflavone glucosides from Pueraria lobata based on common practices in the field. This is followed by a general protocol for structural elucidation using spectroscopic techniques.

Representative Extraction and Isolation Workflow

The isolation of isoflavone glucosides from Pueraria lobata typically involves solvent extraction followed by multi-step chromatography.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The roots of Pueraria lobata are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with an organic solvent, typically 80% ethanol or methanol, using methods such as maceration or Soxhlet extraction to obtain a crude extract[4].

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavone glucosides, being relatively polar, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over stationary phases like silica gel or octadecylsilane (B103800) (ODS). Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol or methanol and water, to separate the components based on their polarity.

-

Preparative HPLC: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These techniques provide information about the number and types of protons and carbons in the molecule, respectively.

-

2D-NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

-

Circular Dichroism (CD) Spectroscopy: This technique is crucial for determining the absolute stereochemistry of chiral centers in the molecule by comparing the experimental CD spectrum with theoretically calculated spectra[5].

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in the scientific literature. However, based on the known activities of other isoflavone glucosides isolated from Pueraria lobata and structurally similar compounds, potential biological activities and mechanisms can be inferred.

Potential Anti-inflammatory Activity

Many isoflavonoids from Pueraria lobata have demonstrated anti-inflammatory properties[3][6]. These compounds often act by inhibiting the production of pro-inflammatory mediators. A plausible mechanism of action for this compound could involve the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. It is plausible that this compound possesses antioxidant activity. This could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[7][8][9].

Representative Antioxidant Assay Workflow:

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Future Perspectives

The discovery of this compound has added to the rich chemical diversity of Pueraria lobata. However, there is a clear need for further research to fully characterize this molecule. Future studies should focus on:

-

Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a source of pure material for biological studies.

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are required to determine its specific pharmacological activities, including anti-inflammatory, antioxidant, and potentially other effects.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential drug candidate.

Conclusion

This compound is a fascinating natural product with a relatively recent history of discovery. While the available scientific literature provides a foundation for its chemical identity, there remain significant gaps in our understanding of its biological properties and therapeutic potential. This technical guide has summarized the current knowledge and provided a framework for future research that will be essential to unlock the full potential of this unique isoflavone glucoside from Pueraria lobata.

References

- 1. [Chemical constituents from roots of Pueraria lobata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of isoflavones from Puerariae lobata using subcritical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative [mdpi.com]

Potential Therapeutic Targets of (+)-Puerol B 2''-O-glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside is a natural phenol (B47542) compound isolated from the roots of Pueraria lobata (Kudzu). While direct pharmacological studies on this specific molecule are limited, research on related puerol derivatives and isoflavonoid-rich extracts from Pueraria lobata suggests significant therapeutic potential, particularly in the realm of anti-inflammatory, antioxidant, and anti-diabetic applications. This technical guide synthesizes the available preclinical evidence for related compounds to infer the likely therapeutic targets and mechanisms of action of this compound, providing a foundational resource to guide future research and drug development efforts. The primary focus is on the well-documented anti-inflammatory properties of puerol analogs, with detailed experimental protocols and pathway analyses.

Inferred Anti-Inflammatory Activity and Potential Therapeutic Targets

Due to a lack of direct studies on this compound, its anti-inflammatory potential is inferred from studies on analogous compounds isolated from Pueraria lobata. Research has demonstrated that puerol and pueroside derivatives can significantly mitigate inflammatory responses in cellular models.

A key study on puerol derivatives revealed their ability to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that the primary therapeutic targets of these compounds, and likely this compound, are key nodes within the inflammatory signaling cascade.

Quantitative Data on Anti-Inflammatory Activity of Related Puerol Derivatives

The following table summarizes the inhibitory activity of various puerol derivatives on nitric oxide production in LPS-stimulated RAW 246.7 macrophages. This data provides a benchmark for the potential potency of this compound.

| Compound | IC50 for NO Inhibition (µM) |

| (S)-puerol C | 16.87 |

| (R)-puerol C | 25.43 |

| Isokuzubutenolide A | 39.95 |

| Kuzubutenolide A | 28.71 |

Data extracted from a study on puerol and pueroside derivatives from Pueraria lobata.

Signaling Pathways

The anti-inflammatory effects of puerol derivatives are likely mediated through the modulation of key signaling pathways involved in the macrophage inflammatory response. The primary pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS.

LPS-Induced Pro-Inflammatory Signaling Pathway

The following diagram illustrates the canonical LPS-induced signaling pathway in macrophages, which represents a probable target for this compound.

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of compounds like this compound, based on protocols used for related molecules.

Experimental Workflow for Anti-Inflammatory Assays

This diagram outlines the typical workflow for evaluating the anti-inflammatory properties of a test compound in a cell-based assay.

An In-depth Technical Guide on the Anti-inflammatory Signaling Pathways Potentially Affected by (+)-Puerol B 2''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the effects of (+)-Puerol B 2''-O-glucoside on specific anti-inflammatory signaling pathways is limited in publicly available literature. This guide provides a comprehensive overview of the putative mechanisms based on the known anti-inflammatory activities of structurally related isoflavones and puerol derivatives. The experimental protocols and signaling pathway diagrams are presented to facilitate further research into this specific compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound is an isoflavone (B191592) glycoside isolated from the roots of Pueraria lobata. While research on this specific molecule is nascent, studies on related puerol derivatives and other isoflavones suggest its potential to modulate key inflammatory signaling cascades. This technical guide summarizes the available quantitative data on related compounds, details relevant experimental protocols, and illustrates the core signaling pathways likely to be affected.

Data Presentation: Anti-inflammatory Activity of Puerol Derivatives

Quantitative data on the anti-inflammatory effects of compounds structurally related to this compound have been reported. These studies primarily utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model of inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production by Puerol Derivatives in LPS-Stimulated RAW 264.7 Cells

| Compound | IC50 (µM) | Reference |

| (S)-puerol C | 16.87 | [1] |

| (R)-puerol C | 39.95 | [1] |

| Isokuzubutenolide A | 25.43 | [1] |

| Kuzubutenolide A | 20.15 | [1] |

| Lupenone | Not specified | [2] |

| Lupeol | Not specified | [2] |

Table 2: Effect of Puerol Derivatives on the mRNA Expression of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells

| Compound | Cytokine | Effect | Reference |

| (S)-puerol C | TNF-α, IL-1β, IL-6 | Reduced mRNA expression | [1] |

| Isokuzubutenolide A | TNF-α, IL-1β, IL-6 | Reduced mRNA expression | [1] |

| Kuzubutenolide A | TNF-α, IL-1β, IL-6 | Reduced mRNA expression | [1] |

Putative Anti-inflammatory Signaling Pathways

Based on the well-documented mechanisms of other isoflavones, this compound is likely to exert its anti-inflammatory effects by modulating the following key signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Isoflavones are known to inhibit this pathway at multiple points.

Caption: Putative inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli, including inflammation. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of MAPKs.

Caption: Putative inhibition of the MAPK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is primarily known for its role in cell survival and proliferation, but it also plays a role in regulating inflammation. Akt can modulate the NF-κB pathway and influence the production of inflammatory mediators. Some flavonoids have been shown to affect Akt signaling.

Caption: Putative modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound and its impact on the putative signaling pathways.

General Experimental Workflow for In Vitro Anti-inflammatory Assessment

Caption: General workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Inhibition Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Determine the cell viability using an MTT assay to exclude cytotoxic effects.

-

Calculate the IC50 value for NO inhibition.

-

Cytokine Measurement (ELISA and qPCR)

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Follow the same cell culture and treatment protocol as the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Quantitative Polymerase Chain Reaction (qPCR):

-

Culture and treat cells as described above.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for TNF-α, IL-1β, and IL-6 to quantify their mRNA expression levels. Normalize the expression to a housekeeping gene (e.g., GAPDH or β-actin).

-

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis and Protein Quantification:

-

Culture RAW 264.7 cells in 6-well plates and treat with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, JNK, ERK, and Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

While direct evidence for the anti-inflammatory mechanisms of this compound is still emerging, the data from related puerol compounds and the broader class of isoflavones strongly suggest its potential as an inhibitor of key pro-inflammatory signaling pathways, including NF-κB and MAPKs, and a possible modulator of the Akt pathway. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of its anti-inflammatory properties and the elucidation of its precise molecular targets. Further research in this area is warranted to fully understand the therapeutic potential of this compound in inflammatory diseases.

References

(+)-Puerol B 2''-O-glucoside and its role in traditional medicine

An In-Depth Technical Guide on (+)-Puerol B 2''-O-glucoside and its Potential Role in Traditional Medicine

Introduction

This compound is a phenolic compound that has been isolated from Pueraria lobata (kudzu)[1][2]. While research directly focusing on this compound is in its nascent stages, its origin from a plant with a rich history in traditional medicine suggests its potential pharmacological significance. Pueraria lobata, known as Gegen in Traditional Chinese Medicine (TCM), has been utilized for over two millennia to treat a variety of ailments, including fever, muscle pain, cardiovascular diseases, and diabetes[3][4]. The therapeutic effects of Pueraria lobata are largely attributed to its rich isoflavonoid (B1168493) content, with puerarin (B1673276) being the most extensively studied constituent[4][5]. This guide will delve into the known properties of this compound, and by drawing parallels with the well-documented bioactivities of its source plant and its major isoflavones, we will explore its potential role in traditional and modern medicine.

Chemical and Physical Properties

Limited data is available on the specific chemical and physical properties of this compound. The table below summarizes the currently accessible information.

| Property | Value | Reference |

| CAS Number | 868409-19-2 | [6][7] |

| Molecular Formula | C24H26O10 | [6][7] |

| Molecular Weight | 474.46 g/mol | [1] |

| Class | Phenols | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | 798.6±60.0 °C at 760 mmHg | [8] |

| Flash Point | 275.3±26.4 °C | [8] |

| Density | 1.5±0.1 g/cm3 | [8] |

Traditional Medicine Context: The Role of Pueraria lobata

Pueraria lobata holds a significant place in traditional Chinese medicine, where it is used to treat a wide array of conditions. Its applications include:

-

Musculoskeletal Relief : Used for relieving muscle pain and stiffness, particularly in the neck and back[3][9].

-

Fever and Infections : Traditionally employed to reduce fever and treat symptoms of colds and flu[9].

-

Cardiovascular Health : Utilized to manage hypertension, improve blood circulation, and treat angina pectoris[3][9].

-

Metabolic Disorders : Prescribed for the management of diabetes and to quench thirst associated with the condition[4].

-

Digestive Health : Acts as a natural gastroprotector, soothing stomach acidity and indigestion[3].

Potential Biological Activities and Mechanisms of Action

While direct evidence for the biological activities of this compound is scarce, preliminary research suggests potential antioxidant and anti-inflammatory properties[10]. A deeper understanding of its potential can be gleaned from the extensive studies on puerarin, the major isoflavone (B191592) in Pueraria lobata. Puerarin has been shown to modulate multiple signaling pathways, offering a wide range of therapeutic effects.

Anti-inflammatory Effects

Extracts of Pueraria lobata and its constituent compounds have demonstrated anti-inflammatory activity[11][12]. Puerarin, for instance, has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β[5][13].

Cardiovascular Protection

Puerarin exhibits significant cardioprotective effects through various mechanisms. It can improve myocardial oxygen metabolism, dilate blood vessels, and improve microcirculation[9]. One of the key pathways involved is the PI3K/Akt signaling pathway, which is crucial for cell survival and function. Puerarin has been shown to activate this pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a potent vasodilator[13][14].

Metabolic Regulation

Puerarin has been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for diabetes and its complications[14][15]. It can enhance glucose uptake in skeletal muscle and adipose tissue by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane[14]. This process is partly mediated by the activation of the AMPK signaling pathway, a central regulator of cellular energy homeostasis[15].

Quantitative Data

| Compound/Extract | Assay | Target | Result | Reference |

| Puerarin | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition of TNF-α and IL-6 | [12] |

| Puerarin | Cardioprotection | Ischemia-reperfusion in H9c2 cells | Increased cell viability and reduced apoptosis | [13] |

| Puerarin | Antidiabetic | STZ-induced diabetic rats | Prevention of diabetic cardiomyopathy | [13] |

Experimental Protocols

Extraction and Isolation of Isoflavonoids from Pueraria lobata

A general procedure for the extraction and isolation of isoflavonoids, including compounds like this compound, from the dried roots of Pueraria lobata is outlined below.

-

Extraction : The dried and powdered plant material is extracted with a solvent, typically 70% methanol, using methods such as ultrasonication to enhance efficiency[16].

-

Filtration and Concentration : The extract is filtered to remove solid plant material and then concentrated under reduced pressure to obtain a crude extract.

-

Fractionation : The crude extract is redissolved in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatography : The fractions are then subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.

-

Structure Elucidation : The structure of the isolated compounds is determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Anti-inflammatory Assay

This protocol describes a common method to assess the anti-inflammatory potential of a compound like this compound.

-

Cell Culture : RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.

-

Cytokine Measurement : The cell supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-treated control group.

Conclusion and Future Directions

This compound is a natural product isolated from Pueraria lobata, a plant with a long history of use in traditional medicine. While direct research on this specific compound is limited, the well-documented pharmacological activities of its source plant and its major constituent, puerarin, suggest that this compound may possess valuable therapeutic properties, particularly in the areas of anti-inflammation, cardiovascular protection, and metabolic regulation.

Future research should focus on the specific biological activities of this compound. This includes in-depth studies to elucidate its mechanisms of action on various signaling pathways, as well as quantitative assessments of its efficacy through in vitro and in vivo models. Such research is crucial to validate its potential as a therapeutic agent and to fully understand its contribution to the medicinal properties of Pueraria lobata.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembuyersguide.com [chembuyersguide.com]

- 3. qherb.net [qherb.net]

- 4. researchgate.net [researchgate.net]

- 5. Puerarin: A review of its mechanisms of action and clinical studies in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioBioPha Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. echemi.com [echemi.com]

- 9. hjmedicalgroup.com [hjmedicalgroup.com]

- 10. ()-Puerol B 2"-O-glucoside [myskinrecipes.com]

- 11. Pueraria lobata Extract: Benefits, Uses and How It Improves Your Home [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]

- 14. Molecular Mechanism of Puerarin Against Diabetes and its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Puerarin as a multi-targeted modulator of lipid metabolism: molecular mechanisms, therapeutic potential and prospects for nutritional translation [frontiersin.org]

- 16. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

Methodological & Application

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of (+)-Puerol B 2''-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Puerol B 2''-O-glucoside is an isoflavonoid (B1168493) glycoside, a class of natural products known for their diverse biological activities. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution. These application notes provide a detailed guide to the 1D and 2D NMR spectral assignment of this compound, including experimental protocols and data interpretation.

Data Presentation

Table 1: 1H NMR Spectral Data of (-)-Puerol B 2''-O-glucoside (400 MHz, DMSO-d6) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 6.34 | d | 1.0 |

| 4 | 6.02 | m | |

| 2', 6' | 6.95 | d | 8.0 |

| 3', 5' | 6.62 | d | 8.0 |

| 3'' | 6.88 | d | 2.0 |

| 5'' | 6.72 | dd | 2.0, 8.0 |

| 6'' | 7.57 | d | 8.0 |

| OCH3 | 3.83 | s | |

| 4a | 3.03 | dd | 3.0, 14.0 |

| 4a' | 2.50 | dd | 7.0, 14.0 |

| Glucosyl Moiety | |||

| 1-glc | 5.06 | d | 7.0 |

| 2-glc to 6-glc | 3.03-3.76 | m |

Table 2: Template for 13C NMR Spectral Data of this compound (Expected Resonances)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 1'' | ||

| 3 | 2'' | ||

| 4 | 3'' | ||

| 4a | 4'' | ||

| 5 | 5'' | ||

| 6 | 6'' | ||

| 7 | OCH3 | ||

| 8 | Glucosyl Moiety | ||

| 8a | 1-glc | ||

| 1' | 2-glc | ||

| 2', 6' | 3-glc | ||

| 3', 5' | 4-glc | ||

| 4' | 5-glc | ||

| 6-glc |

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR analysis of isoflavonoid glycosides like this compound.

1. Isolation and Purification:

This compound would typically be isolated from a plant source, such as species from the Pueraria genus. A general workflow is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Isoflavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography: The enriched fractions are subjected to multiple chromatographic steps for purification. This may include:

-

Column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material.

-

Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final purification step to yield the pure compound.

-

2. NMR Sample Preparation:

-

Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.

-

Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for isoflavonoid glycosides due to its excellent dissolving power for polar compounds. Other solvents like methanol-d4 (B120146) (CD3OD) or pyridine-d5 (B57733) can also be used.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution and sensitivity.

-

1D 1H NMR:

-

Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.

-

Typical Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

-

1D 13C NMR:

-

Purpose: To identify all unique carbon signals.

-

Typical Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192 (due to the low natural abundance of 13C).

-

-

-

2D NMR Experiments:

-

1H-1H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to establish connectivity within individual spin systems (e.g., within the aromatic rings and the sugar moiety).

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a direct link between the 1H and 13C spectra.

-

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different structural fragments, for instance, linking the glucosyl moiety to the isoflavonoid core and identifying quaternary carbon signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule, including the linkage of the sugar unit.

-

Mandatory Visualizations

References

In Vitro Antioxidant Assays for (+)-Puerol B 2''-O-glucoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A comprehensive literature search did not yield specific IC50 values for the DPPH and ABTS radical scavenging activities of (+)-Puerol B 2''-O-glucoside. However, some studies have qualitatively mentioned the antioxidant properties of extracts from Pueraria lobata, from which this compound has been isolated[1]. Should experimental data be generated using the protocols below, it can be summarized in the following table format for clear comparison.

| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Positive Control | IC50 of Positive Control (µg/mL) |

| This compound | DPPH | Data not available | Data not available | Ascorbic Acid / Trolox | Insert value |

| This compound | ABTS | Data not available | Data not available | Ascorbic Acid / Trolox | Insert value |

| Reference Compound 1 | DPPH | Insert value | Insert value | Ascorbic Acid / Trolox | Insert value |

| Reference Compound 1 | ABTS | Insert value | Insert value | Ascorbic Acid / Trolox | Insert value |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for in vitro antioxidant screening and the chemical principles of the DPPH and ABTS assays.

References

Application Notes & Protocol: Isolation of (+)-Puerol B 2''-O-glucoside from Pueraria lobata

These application notes provide a comprehensive protocol for the isolation and purification of (+)-Puerol B 2''-O-glucoside from the roots of Pueraria lobata (Kudzu). This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. While a specific, detailed protocol for this exact molecule is not widely published, this guide is based on established methodologies for the successful isolation of isoflavonoids and related puerosides from Pueraria lobata.[1][2][3][4]

Introduction

Pueraria lobata, commonly known as Kudzu, is a valuable source of various bioactive isoflavonoids, which are extensively studied for their potential therapeutic applications.[5][6] Among these compounds, this compound is a noteworthy pueroside derivative.[2][4] The isolation and purification of this compound are essential for further pharmacological investigation and drug development. This protocol outlines a general yet detailed procedure for its extraction, fractionation, and purification.

Quantitative Data Summary

The following table summarizes typical extraction parameters and yields for isoflavonoids from Pueraria lobata based on various reported methods. These values can serve as a reference for optimizing the isolation of this compound.

| Parameter | Value | Reference |

| Extraction Solvent | 80% Methanol (B129727) | [2] |

| 46.06% Ethanol | [5] | |

| Subcritical Water | [6][7] | |

| Solvent-to-Biomass Ratio | 11.50 mL/g | [5] |

| 15:1 (v/w) | [8] | |

| 20:1 (v/w) | [6] | |

| Extraction Temperature | 65.02 °C (Ethanol) | [5] |

| 120 °C (Subcritical Water) | [6][7] | |

| Extraction Time | 22 min (Ethanol) | [5] |

| 45 min (Subcritical Water) | [6][7] | |

| Puerarin Yield (for reference) | 60.56 mg/g biomass | [5] |

Experimental Protocol

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

Stage 1: Extraction

-

Plant Material Preparation:

-

Obtain dried roots of Pueraria lobata.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Weigh the powdered plant material.

-

Suspend the powder in 80% aqueous methanol (MeOH) at a solvent-to-biomass ratio of 20:1 (v/w).[2]

-

Perform the extraction at room temperature for 20 hours with continuous stirring.[2]

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts from all three cycles.

-

-

Concentration:

-

Filter the combined methanolic extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[2]

-

Stage 2: Fractionation

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

This will yield fractions with varying polarities, which helps in separating compounds based on their chemical nature. The isoflavonoids, including this compound, are expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.

-

Stage 3: Purification

-

Column Chromatography:

-

Subject the n-butanol soluble fraction to column chromatography over a suitable stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20).

-

Elute the column with a gradient solvent system, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

-

High-Performance Counter-Current Chromatography (HPCCC):

-

For finer purification, HPCCC can be employed. A two-phase solvent system such as hexane–ethyl acetate–n-butanol–ethanol–water can be effective for separating isoflavones.[9]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing this compound using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of methanol and water to achieve high purity.

-

-

Structure Elucidation:

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Pueraria lobata.

Caption: Isolation workflow from raw material to pure compound.

Postulated Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, related puerol derivatives from Pueraria lobata have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production.[3] The diagram below illustrates this general inhibitory mechanism. Further research is required to confirm if this compound acts via a similar pathway.

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]